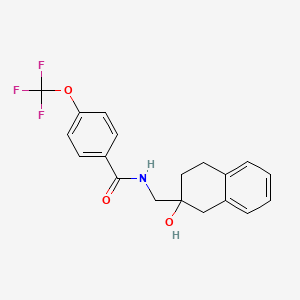

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Descripción

Propiedades

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO3/c20-19(21,22)26-16-7-5-14(6-8-16)17(24)23-12-18(25)10-9-13-3-1-2-4-15(13)11-18/h1-8,25H,9-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCBYYBNVIMBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-1,2,3,4-tetrahydronaphthalene and 4-(trifluoromethoxy)benzoic acid.

Formation of Intermediate: The first step involves the protection of the hydroxyl group in 2-hydroxy-1,2,3,4-tetrahydronaphthalene, followed by its reaction with a suitable alkylating agent to introduce the benzyl group.

Amide Bond Formation: The intermediate is then reacted with 4-(trifluoromethoxy)benzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.

Deprotection: Finally, the protecting group is removed to yield the target compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This often involves:

Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used.

Catalysts and Solvents: The choice of catalysts and solvents is crucial for maximizing yield and purity. Common solvents include dichloromethane and dimethylformamide, while catalysts may include palladium or other transition metals.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.

Aplicaciones Científicas De Investigación

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Material Science: Explored for its properties in the development of new materials, including polymers and coatings.

Chemical Biology: Utilized in probing biochemical pathways and mechanisms due to its unique structural features.

Mecanismo De Acción

The mechanism by which N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects involves:

Molecular Targets: It may interact with specific proteins, enzymes, or receptors, modulating their activity.

Pathways: The compound can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Table 1 summarizes critical structural differences and similarities among benzamide derivatives:

Key Observations:

Heterocyclic vs. Aromatic Substituents: The target’s THN-hydroxymethyl group contrasts with 8d’s thieno-pyrimidinyl-thiomorpholine system, which may confer distinct solubility or steric effects . Morpholino derivatives (e.g., 3a–k) exhibit antimicrobial activity linked to their substituents’ electronic and spatial properties .

Physicochemical Properties

- IR Spectroscopy : The C=O stretch in benzamides typically appears at 1660–1682 cm⁻¹, as seen in 8d (1660 cm⁻¹) and hydrazinecarbothioamides (1663–1682 cm⁻¹) . The absence of C=O in triazole derivatives (e.g., 7–9 in ) confirms structural transformations .

- Melting Points : Higher m.p. in 8d (234–235°C) compared to simpler benzamides suggests increased crystallinity due to rigid heterocyclic substituents .

Actividad Biológica

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a tetrahydronaphthalene moiety linked to a benzamide with a trifluoromethoxy group. The molecular formula is , with a molecular weight of approximately 343.34 g/mol. Its unique configuration contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₃N₁O₂ |

| Molecular Weight | 343.34 g/mol |

| CAS Number | 1421485-34-8 |

| Solubility | Varies with solvent |

The biological activity of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is primarily attributed to its interaction with specific molecular targets in the body. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in various physiological processes.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. For instance, compounds with structural similarities exhibited IC50 values ranging from 1.60 to 311.0 µM against these enzymes .

- Anticancer Properties : Research indicates that derivatives of naphthalene compounds can induce apoptosis in cancer cells. In vitro studies have demonstrated that certain naphthoquinones can trigger apoptotic pathways by altering mitochondrial functions and promoting the opening of mitochondrial permeability transition pores .

- Neuroprotective Effects : The compound may also exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Study 1: Inhibition of Cholinesterases

A study investigated the inhibitory effects of various naphthalene derivatives on AChE and BChE. The results indicated that certain derivatives were more effective than established drugs like rivastigmine, suggesting potential for treating neurodegenerative diseases .

Study 2: Anticancer Activity

In another study focusing on the anticancer effects of naphthoquinone derivatives, researchers found that these compounds significantly increased apoptotic rates in gastric cancer cell lines (AGS). The treatment led to a reduction in Bcl-2 protein levels, which is known to inhibit apoptosis .

Research Findings

Recent research highlights the compound's potential applications in drug development:

- Pharmaceutical Applications : Due to its structural features, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is being explored as a candidate for developing drugs targeting neurological disorders and cancers.

- Synthetic Pathways : The synthesis involves multiple steps starting from readily available precursors, including catalytic hydrogenation and selective oxidation reactions to form the tetrahydronaphthalene core.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide, and what hazards require mitigation?

- Methodology: The synthesis of structurally similar benzamides (e.g., N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide) involves multistep reactions under controlled conditions. Key steps include:

- Use of O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride in CH2Cl2/water with potassium carbonate as a base .

- Dropwise addition of acyl chlorides under argon to prevent hydrolysis, followed by rotary evaporation and vacuum drying .

- Hazard Mitigation: Conduct risk assessments for reagents like dichloromethane, sodium pivalate, and mutagenic intermediates. Use fume hoods, personal protective equipment (PPE), and avoid light/heating for unstable products .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology:

- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks based on substituents (e.g., trifluoromethoxy groups show distinct splitting; tetrahydronaphthalenyl protons appear as multiplet clusters) .

- IR: Identify amide C=O stretches (~1650–1700 cm<sup>−1</sup>) and hydroxyl groups (~3200–3500 cm<sup>−1</sup>) .

- ESI-MS: Confirm molecular weight and fragmentation patterns .

Q. What stability and storage conditions are critical for this compound?

- Methodology:

- Store at –20°C in amber vials to prevent decomposition, as observed in structurally similar anomeric amides .

- Avoid prolonged exposure to moisture or heat; monitor via differential scanning calorimetry (DSC) for exothermic decomposition events .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology:

- Use molecular docking (e.g., Glide XP) to simulate binding affinities. Parameters include hydrophobic enclosure effects and hydrogen-bonding motifs .

- Validate with in vitro assays (e.g., HDAC inhibition assays for benzamide derivatives, as in ) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology:

- Dose-Response Analysis: Test multiple concentrations to identify non-linear effects (e.g., hormesis).

- Meta-Analysis: Compare results across assays (e.g., Ames mutagenicity vs. cell viability) while controlling for variables like solvent choice or cell line specificity .

- Structural Analog Comparison: Cross-reference with derivatives (e.g., trifluoromethoxy vs. methoxy substitutions) to isolate functional group contributions .

Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties?

- Methodology:

- LogP Measurement: Assess lipophilicity via HPLC or shake-flask methods; compare with non-fluorinated analogs .

- Metabolic Stability: Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Q. What synthetic modifications enhance selectivity for target receptors?

- Methodology:

- SAR Studies: Introduce substituents (e.g., halogens, alkyl groups) at the tetrahydronaphthalenyl or benzamide positions.

- Crystallography: Co-crystallize with receptors (e.g., HDACs) to identify binding hotspots .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.